4-Bromo-6,7-dimethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,7-dimethoxyquinazoline is a quinazoline derivative known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethoxyquinazoline typically involves the bromination of 6,7-dimethoxyquinazoline. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at temperatures ranging from 0 to 20°C. The reaction is stirred for about 2 hours, followed by concentration under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring or the substituents attached to it.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate can be used to oxidize the methoxy groups.
Reduction: Hydrogenation reactions using palladium on carbon can reduce the quinazoline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to bind to and inhibit the epidermal growth factor receptor (EGFR), leading to the induction of apoptosis in cancer cells . This interaction triggers a cascade of intracellular events that ultimately result in cell death.
Comparison with Similar Compounds
Similar Compounds
4-(3’-Bromo-4’-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: This compound exhibits similar cytotoxic activity against glioblastoma cells.
6,7-Dimethoxyquinazoline derivatives: These compounds share the quinazoline core structure and exhibit various biological activities.
Uniqueness
4-Bromo-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively target cancer cells and induce apoptosis makes it a valuable compound in medicinal chemistry.
Biological Activity
4-Bromo-6,7-dimethoxyquinazoline is a brominated derivative of quinazoline, characterized by its unique structure featuring two methoxy groups and a bromine atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurodegenerative diseases.
- Molecular Formula : C10H10BrN2O2
- Molecular Weight : Approximately 269.09 g/mol
The presence of the bromine atom and methoxy groups contributes to its chemical properties, influencing its interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including glioblastoma. For instance, a related compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), showed potent cytotoxicity against U373 and U87 glioblastoma cells, inducing apoptotic cell death at micromolar concentrations .
Table 1: Cytotoxicity of Quinazoline Derivatives Against Glioblastoma Cells
Compound Name | IC50 (nM) | Target Cell Line |
---|---|---|
WHI-P154 | 813 ± 139 | U373, U87 |
This compound | Not specified | Various |
The mechanism by which these compounds exert their antitumor effects often involves inhibition of key signaling pathways. For example, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for the survival of certain cancer cells .
In molecular docking studies, this compound demonstrated binding affinity to EGFR and other tyrosine kinases, suggesting its potential as a targeted therapy for cancers reliant on these pathways .
Neuroprotective Effects
In addition to its antitumor activity, recent studies have explored the neuroprotective potential of derivatives like TKM01 (a derivative of this compound) against Alzheimer's disease (AD). TKM01 has shown promise in inhibiting acetylcholinesterase (AChE) activity and reducing amyloid-beta (Aβ) accumulation in cellular models .
Table 2: Neuroprotective Effects of TKM01
Parameter | Control Group | TKM01 Treatment (µg/mL) |
---|---|---|
AChE Activity | High | Reduced |
Lipid Peroxidation (LPO) | Elevated | Decreased |
Superoxide Dismutase (SOD) | Low | Increased |
Pro-inflammatory Cytokines | Elevated | Decreased |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that WHI-P154 could selectively kill glioblastoma cells at nanomolar concentrations while sparing non-target cells . This selectivity was attributed to receptor-mediated endocytosis via the EGF receptor.
- Neuroprotective Mechanisms : In vivo studies using zebrafish models indicated that TKM01 treatment led to significant reductions in pro-inflammatory cytokines associated with AD progression . The compound also improved antioxidant levels, suggesting a multifaceted approach to neuroprotection.
- Binding Affinity Studies : Molecular dynamics simulations confirmed the stability of the complexes formed between TKM01 and its targets, indicating favorable interactions that could lead to therapeutic applications in AD .
Properties
CAS No. |
1260640-98-9 |
---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-bromo-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 |
InChI Key |
IMLLNCXBVIJJOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.